7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid

Beschreibung

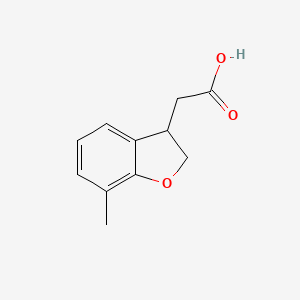

7-Methyl-2,3-dihydrobenzofuran-3-acetic acid is a benzofuran derivative characterized by a fused bicyclic structure (2,3-dihydrobenzofuran) with a methyl substituent at the 7-position and an acetic acid moiety at the 3-position.

Eigenschaften

Molekularformel |

C11H12O3 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

2-(7-methyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C11H12O3/c1-7-3-2-4-9-8(5-10(12)13)6-14-11(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) |

InChI-Schlüssel |

RMDCVWSUDLDRTF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C(CO2)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lithiation-Carboxylation Strategies

A foundational approach for synthesizing benzofuran derivatives involves lithiation followed by carboxylation. While direct methods for 7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid are sparsely documented, analogous pathways for related compounds provide critical insights. For instance, carboxylation at the 7-position of 2,3-dihydrobenzofuran derivatives can be achieved using n-butyllithium (n-BuLi) in a hexane/TEMED (tetramethylethylenediamine) solvent system .

In a representative procedure, 2,3-dihydrobenzofuran is treated with n-BuLi at room temperature under nitrogen, forming a lithiated intermediate. Subsequent quenching with dry ice (solid CO₂) introduces the carboxylic acid moiety. Purification via acid-base extraction and recrystallization yields the target compound with moderate efficiency (52% yield) . Adapting this method for 7-methyl substitution would require precise control over regioselectivity, potentially through steric or electronic directing groups.

Cyclization of Precursor Esters

Cyclization reactions offer a viable route to construct the dihydrobenzofuran core. Patent CN105693666A outlines a two-step process for synthesizing 2,3-dihydrobenzofuran derivatives:

-

Formation of 2-phenylphenol : Sodium phenolate reacts with 2-chloroethanol in the presence of CuCl₂/FeCl₃ catalysts at 70°C.

-

Ring closure : The intermediate undergoes cyclization using ZnCl₂/MnCl₂ at 200–210°C, yielding the dihydrobenzofuran skeleton.

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 1 | CuCl₂/FeCl₃ (3:1) | 70°C | 85% |

| 2 | ZnCl₂/MnCl₂ | 200°C | 89% |

Adapting this method for 7-methyl substitution would involve introducing methyl groups at the appropriate synthetic stage, such as during the formation of the phenolic precursor.

Ozonolysis-Reduction Sequences

Advanced routes documented in patent CN103012337A employ ozonolysis to functionalize allyl-protected intermediates. For example:

-

Ozonolysis : An allyl-substituted precursor is treated with ozone at -20°C to cleave the double bond, generating aldehyde intermediates.

-

Reductive cyclization : Catalytic hydrogenation or borohydride reduction facilitates ring closure, forming the dihydrobenzofuran structure.

This method emphasizes the importance of protecting groups to prevent undesired side reactions. For instance, acetyl protection of amine groups ensures regioselective cyclization .

Halogenation and Functional Group Interconversion

Post-cyclization functionalization is critical for introducing the acetic acid side chain. Patent CN102942542A details a multi-step sequence:

-

Chlorination : N-Chlorosuccinimide (NCS) selectively chlorinates the aromatic ring at the 5-position.

-

Hydrolysis : Methyl ester intermediates are saponified using NaOH/MeOH, followed by acidification to yield carboxylic acids.

-

Acetic acid side chain installation : Mitsunobu or Ullmann coupling reactions could theoretically introduce the acetic acid moiety, though specific protocols remain proprietary.

Industrial-Scale Considerations

Scalable production demands cost-effective and high-yielding processes. Patent US5856529A describes a hydrogenation-based route:

-

Hydrogenation of benzofuran esters : Methyl benzofuran-7-carboxylate is hydrogenated over Pd/C in acetic acid, achieving quantitative conversion.

-

Side chain introduction : Subsequent alkylation or Grignard reactions could introduce the methyl-acetic acid group, though optimization is required for regiospecificity.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Lithiation-Carboxylation | High regioselectivity | Sensitivity to moisture/oxygen | 50–60% |

| Cyclization | Scalable, fewer steps | High-temperature requirements | 70–90% |

| Ozonolysis | Functional group tolerance | Low-temperature conditions | 60–75% |

| CO₂ Fixation | Enantioselectivity | Specialized catalysts | 40–55% |

Analyse Chemischer Reaktionen

7-Methyl-2,3-Dihydrobenzofuran-3-essigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in Alkohole umwandeln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, bestimmte Katalysatoren und kontrollierte Temperaturen. Die gebildeten Hauptprodukte hängen von der Art der Reaktion und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid exhibits various biological activities, which include:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The compound shows potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may help in conditions like neurodegenerative diseases by protecting neuronal cells from damage.

Pharmaceutical Applications

The compound's biological profile makes it a candidate for several pharmaceutical applications:

- Pain Management : Due to its anti-inflammatory properties, it may be developed as a non-steroidal anti-inflammatory drug (NSAID).

- Neurodegenerative Disease Treatment : Its neuroprotective effects could lead to applications in treating diseases such as Alzheimer's or Parkinson's.

- Antioxidant Supplementation : It may serve as an antioxidant supplement to combat oxidative stress.

Synthetic Pathways

Several synthetic routes have been developed for producing this compound. These methods vary in yield and complexity, impacting their applicability in industrial settings. Common synthetic methods include:

- Condensation Reactions : Utilizing various reagents to achieve the desired functional groups.

- Functional Group Transformations : Employing reactions typical of carboxylic acids and aromatic compounds to modify the structure for desired properties.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent .

-

Neuroprotective Research :

- Another research article explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that it enhanced cell viability and reduced apoptosis rates .

Wirkmechanismus

The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (6-Cl) and fluoro (5-F) substituents increase the acidity of the acetic acid moiety compared to methyl (7-CH₃) due to their inductive effects .

- Hydroxy Groups : The 6-OH analog exhibits enhanced water solubility, making it suitable for formulations requiring polar solvents, whereas methyl and tert-butyl groups improve lipid solubility .

- Bulkier Substituents : Compounds like 122l (5-tBu, 3-benzyl) demonstrate reduced crystallinity (oily state) and higher molecular weight, which may influence pharmacokinetic properties .

Pharmacological Activity

While direct data for this compound are sparse, insights can be drawn from structural analogs:

- Antimicrobial Activity : Benzofurans with halogen substituents (e.g., 5-F in ) show enhanced antibacterial and antifungal properties due to increased electrophilicity .

- Anti-inflammatory Potential: Compounds with polar groups (e.g., 6-OH in ) may target inflammation pathways via hydrogen bonding .

- Lipophilicity and Bioavailability : Methyl and tert-butyl groups (e.g., 122l) improve membrane permeability, critical for CNS-targeting drugs .

Biologische Aktivität

7-Methyl-2,3-dihydrobenzofuran-3-acetic acid is a compound with a unique benzofuran structure that has garnered attention for its potential biological activities. This article explores the compound's biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{14}O_{3}

- Molecular Weight : Approximately 192.21 g/mol

- Structure : The compound consists of a fused benzene and furan ring with a methyl group at the seventh position and an acetic acid moiety at the third position.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance:

- In vitro studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in macrophages treated with the compound.

- Animal models of inflammation showed decreased paw edema when treated with this compound, indicating its potential as an anti-inflammatory agent.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro assays revealed that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 32 µg/mL for certain pathogens.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell viability assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed IC50 values of approximately 15 µM and 20 µM, respectively .

- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses and cancer progression .

- Reactive Oxygen Species (ROS) Modulation : It may also modulate ROS levels, contributing to its cytotoxic effects against cancer cells .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 6-Hydroxy-2,3-dihydrobenzofuran-3-acetic Acid | C_{12}H_{14}O_{4} | Hydroxyl group at position six | Enhanced solubility; moderate anti-inflammatory activity |

| 7-Ethyl-2,3-dihydrobenzofuran-3-acetic Acid | C_{13}H_{16}O_{3} | Ethyl group substitution | Altered pharmacokinetics; reduced antimicrobial activity |

| Methyl 6-Fluoro-2,3-dihydrobenzofuran-3-acetate | C_{12}H_{13}F O_{3} | Fluorine substitution | Increased metabolic stability; similar anticancer effects |

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported significant reductions in inflammatory markers in animal models treated with this compound .

- Antimicrobial Efficacy Study : Research published in MDPI highlighted its effectiveness against resistant bacterial strains, providing evidence for its potential use in treating infections.

- Anticancer Research : A recent investigation demonstrated that this compound could enhance the efficacy of standard chemotherapy drugs by sensitizing cancer cells through apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 7-Methyl-2,3-dihydrobenzofuran-3-acetic Acid derivatives?

- Methodological Answer: A common approach involves alkaline hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be refluxed with potassium hydroxide in methanol/water (1:1 v/v) for 5 hours, followed by acidification with HCl and purification via column chromatography (ethyl acetate) to yield the carboxylic acid derivative . Key parameters include reaction time, solvent polarity, and purification techniques to avoid side products.

Q. Which analytical techniques are critical for structural characterization of this compound and its derivatives?

- Methodological Answer:

- X-ray crystallography : Resolves intermolecular interactions (e.g., O–H···O hydrogen bonds in centrosymmetric dimers) .

- NMR spectroscopy : Confirms substitution patterns (e.g., methyl or methoxy groups at specific positions) .

- HPLC-MS : Validates purity and molecular weight, especially for derivatives with halogens or sulfanyl groups .

Q. What are the solubility challenges for this compound in aqueous and organic solvents?

- Methodological Answer: The compound’s limited aqueous solubility (due to its hydrophobic benzofuran core) necessitates solvent optimization. Polar aprotic solvents like DMSO or DMF are often used for in vitro assays, while chloroform/ethyl acetate mixtures aid in crystallization . Pre-formulation studies with cyclodextrins or pH-adjusted buffers (e.g., phosphate buffer at pH 7.4) can improve solubility for biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar benzofuran derivatives?

- Methodological Answer: Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. methoxy groups at C-7) or assay conditions. A systematic approach includes:

- Structural-activity relationship (SAR) studies : Compare IC50 values of derivatives with controlled substitutions .

- Standardized bioassays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and positive controls (e.g., recombinant human IL-6 for anti-inflammatory assays) .

- Computational docking : Validate interactions with target proteins (e.g., cyclooxygenase-2) to explain potency differences .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

- Methodological Answer:

- Prodrug design : Introduce ester or amide moieties at the acetic acid group to enhance oral bioavailability .

- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation at C-7) .

- Isotope labeling : Track metabolites via 13C or 2H labeling in pharmacokinetic studies .

Q. How do intermolecular interactions influence the crystallinity and stability of this compound?

- Methodological Answer: X-ray studies reveal that carboxyl groups form O–H···O hydrogen bonds, creating dimeric structures that enhance thermal stability (e.g., melting points >430 K) . π-π stacking between benzofuran rings further stabilizes the crystal lattice. Computational tools like Mercury (CCDC) can predict packing efficiency for polymorph screening .

Q. What in silico methods are effective for predicting the toxicity profile of novel derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.